trans-Cinnamyl methyl 2-tosylmalonate
Description
trans-Cinnamyl methyl 2-tosylmalonate is a specialized malonate ester derivative featuring a cinnamyl group (a benzene ring conjugated to an allyl chain) and a tosyl (p-toluenesulfonyl) substituent. This compound is primarily utilized in synthetic organic chemistry, particularly in Claisen-Ireland rearrangements, where it undergoes decarboxylative transformations. Kinetic studies reveal that substrates with electron-rich aryl groups, such as the cinnamyl moiety, exhibit significant rate enhancement during these rearrangements due to stabilization of the dipolar transition state . Additionally, its regioselectivity in rearrangement-decarboxylation sequences under BSA/KOAc conditions makes it valuable for synthesizing complex carboxylic acid derivatives .
The compound also participates in catalytic allylic alkylation reactions. For example, Pd(II) allyl complexes catalyze reactions between cinnamyl acetate and sodium diethyl-2-methylmalonate, yielding products like the linear trans-(E) alkylation product (4), branched product (5), and 1-cinnamyl-3-ethyl-2-methylmalonate (6) . These reactions highlight its versatility in generating structurally diverse intermediates.
Properties
Molecular Formula |
C20H20O6S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-O-methyl 3-O-[(E)-3-phenylprop-2-enyl] 2-(4-methylphenyl)sulfonylpropanedioate |
InChI |
InChI=1S/C20H20O6S/c1-15-10-12-17(13-11-15)27(23,24)18(19(21)25-2)20(22)26-14-6-9-16-7-4-3-5-8-16/h3-13,18H,14H2,1-2H3/b9-6+ |
InChI Key |
IOZRSGUDLCETGJ-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)OC)C(=O)OC/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)OC)C(=O)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Diethyl 2-Methylmalonate
- Structure : Lacks the cinnamyl and tosyl groups; instead, it has ethyl esters and a methyl substituent.
- Reactivity : Used in Pd-catalyzed allylic alkylation but produces different product distributions. For example, with cinnamyl acetate, it predominantly forms linear trans-(E) products (72–92%) and minimal branched products (0–5%) under similar conditions .
- Key Difference : The absence of electron-rich aryl groups reduces stabilization of transition states, leading to slower reaction rates compared to trans-cinnamyl methyl 2-tosylmalonate .
b. Dimethyl 2-(2,4,6-Trimethoxybenzyl)malonate
- Structure : Contains a trimethoxybenzyl group instead of cinnamyl and tosyl substituents.
- Synthesis: Prepared via electrooxidation in methanol, contrasting with the Claisen rearrangement pathway used for this compound .
- Application : Primarily serves as an intermediate for halomalonates, lacking the bioactivity observed in cinnamyl derivatives .
c. trans-Cinnamyl Esters of Podophyllotoxin
- Structure : Features a cinnamyl group esterified to podophyllotoxin (a lignan derivative).
Substituent Effects on Reactivity and Selectivity
The cinnamyl group in this compound plays a dual role:
Electron-Donating Effects : Stabilizes dipolar transition states during Claisen rearrangements, accelerating reaction rates .
Steric and Electronic Guidance : Directs regioselectivity in allylic alkylation. For instance, bulkier substituents on malonate esters reduce branched product formation, as seen in diethyl 2-methylmalonate .
Comparative Reaction Data :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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